molecular formula C13H9ClO B113039 4'-Chlorobiphenyl-4-carbaldehyde CAS No. 80565-30-6

4'-Chlorobiphenyl-4-carbaldehyde

Cat. No. B113039
CAS RN: 80565-30-6
M. Wt: 216.66 g/mol
InChI Key: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
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Description

4’-Chlorobiphenyl-4-carbaldehyde, also known as 4-(4-Chlorophenyl)benzaldehyde, is a chemical compound with the molecular formula C13H9ClO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of 4’-Chlorobiphenyl-4-carbaldehyde consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a formyl group (C=O) attached to the other . The exact mass of the molecule is 216.0341926 g/mol .


Physical And Chemical Properties Analysis

4’-Chlorobiphenyl-4-carbaldehyde has a molecular weight of 216.66 g/mol . It has a XLogP3 value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4'-Chlorobiphenyl-4-carbaldehyde is utilized in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation, a process critical in the development of new chemical entities with potential pharmacological applications (Fisyuk et al., 2012). This process emphasizes its role in the creation of structurally diverse compounds with unique chemical properties.

Photophysical Properties and Applications

The photophysical properties of derivatives of 4'-Chlorobiphenyl-4-carbaldehyde have been studied extensively. These compounds, including 2-functionally substituted thieno[3,2-c]quinolines, exhibit moderate to high fluorescence quantum yields. This makes them potential candidates for use as invisible ink dyes and other applications where fluorescence is advantageous (Bogza et al., 2018).

Biological Evaluation and Application

4'-Chlorobiphenyl-4-carbaldehyde derivatives have been synthesized and evaluated for various biological activities. Compounds like 4-arylthiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura reactions, have demonstrated notable antibacterial and antiurease activities, making them significant in the field of medicinal chemistry (Ali et al., 2013).

Environmental Applications

Studies involving 4'-Chlorobiphenyl-4-carbaldehyde have also delved into environmental applications, particularly in the adsorption and treatment of contaminants. For example, research on the adsorption of aqueous 4-chlorobiphenyl and its treatment using UV-illuminated titanium dioxide has contributed significantly to understanding how to effectively remove such contaminants from water sources (Kuo & Lo, 1997).

Safety And Hazards

4’-Chlorobiphenyl-4-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using it only in well-ventilated areas .

properties

IUPAC Name

4-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCMNUUPBMYDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343831
Record name 4'-Chlorobiphenyl-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chlorobiphenyl-4-carbaldehyde

CAS RN

80565-30-6
Record name 4'-Chlorobiphenyl-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromobenzaldehyde (95 mg, 0.51 mmol) reacted with 4-chlorophenylboronic acid (101 mg, 0.65 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.55 mmol) in THF solvent at room temperature to give the title compound (110 mg, 99%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 10.07 (s, 1H, —CHO), 7.96 (d, 2H, J=7.04 Hz), 7.73 (d, 2H, J=7.04 Hz), 7.58 (d, 2H, J=7.16 Hz), 7.46 (d, 2H, J=7.27 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.80, 145.84, 138.10, 135.35, 134.70, 130.34, 129.20, 128.58, 127.51. GC/MS(EI): m/z 216 (M+), 218, 152.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 4-chlorobenzeneboronic acid (19.4 g, 1 equiv), 4-bromobenzaldehyde (22.9 g, 1 equiv), palladium(II) acetate (1.4 g, 0.05 equiv) aqueous sodium carbonate (30.3 g in 144 ml solution, 2 equiv) and dimethoxyethane (500 ml) was stirred at reflux under argon for 2.5 h, then evaporated to low volume and diluted with dichloromethane. Workup continued as in (a) above to give identical material (25.2 g, 94%). 1H-NMR (CDCl3) δ 10.05 (1H, s), 7.96 (2H, d), 7.73 (2H, d), 7.57 (2H, d), 7.46 (2H, d); MS (AP+) found (M+1)=217, C13H935ClO requires 216.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
144 mL
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

A mixture of 4-chlorobenzeneboronic acid (19.4 g, 1 equiv), 4-bromobenzaldehyde (22.9 g, 1 equiv), palladium(H) acetate (1.4 g, 0.05 equiv) aqueous sodium carbonate (30.3 g in 144 ml solution, 2 equiv) and dimethoxyethane (500 ml) was stirred at reflux under argon for 2.5 h, then evaporated to low volume and diluted with dichloromethane: Workup continued as in (a) above to give identical material (25.2 g, 94%). 1H-NMR (CDCl3) δ 10.05 (1H, s), 7.96 (2H, d), 7.73 (2H, d), 7.57 (2H, d), 7.46 (2H, d); MS (AP+) found (M+1)=217, C13H935ClO requires 216.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium(H) acetate
Quantity
144 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

A mixture of 4-chlorobiphenyl (18.8 g.) and aluminium chloride (29.5 g.) was stirred in chlorobenzene (150 ml.) at 55°-60° C., in a pressure vessel. The vessel was pressurised to 2 bars with an equimolar mixture of carbon monoxide and hydrogen chloride (prepared by the action of 98-100% formic acid on chlorosulphonic acid). These reaction conditions were maintained for a period of 4 days. After this time the reaction mixture was added, with stirring, to a mixture of ice (500 g.) and water (500 ml.). The organic phase was separated and the aqueous phase was extracted with chlorobenzene (50 ml.). The combined organic phases were then washed successively with 2 M hydrochloric acid (100 ml.) and water (2×100 ml.), and evaporated onto chromotographic silica gel (40 g.). The residue obtained was added to the top of a column of chromatographic silica gel (160 g.) made up in carbon tetrachloride. The column was then washed through with carbon tetrachloride (2000 ml.) and then eluted with chloroform (2000 ml.) The fractions containing material of Rf value (system: SiO2 ; methylene chloride/carbon tetrachloride 1:1 v/v) were combined and evaporated to give 4-(4-chlorophenyl)benzaldehyde (7.3 g.) m.p. 108°-112° C. (after recrystallisation from aqueous acetonitrile).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chlorobiphenyl-4-carbaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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4'-Chlorobiphenyl-4-carbaldehyde

Citations

For This Compound
7
Citations
J Brioche, T Courant, L Alcaraz… - Advanced Synthesis …, 2014 - Wiley Online Library
… Surprisingly, the trans-isomers14b were formed exclusively when the 3-chlorobenzaldehyde (entry 13), 4-bromobenzaldehyde (entry 14) and 4′-chlorobiphenyl-4-carbaldehyde (entry …
Number of citations: 39 onlinelibrary.wiley.com
S Ji, S Ma, WJ Wang, SZ Huang, T Wang… - Chemical Biology & …, 2017 - Wiley Online Library
Protein arginine methyltransferase 5 (PRMT5) is an important protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine resides on histones or non‐…
Number of citations: 28 onlinelibrary.wiley.com
F Picard, T Schulz, RW Hartmann - Bioorganic & medicinal chemistry, 2002 - Elsevier
The synthesis of a series of 5-phenyl substituted 1-methyl-2-pyridones (I) and 4′-substituted biphenyl-4-carboxylic acids (II) as novel A–C ring steroidomimetic inhibitors of 5α-…
Number of citations: 68 www.sciencedirect.com
JL Nallasivam, RA Fernandes - European Journal of Organic …, 2015 - Wiley Online Library
A domino aza‐Cope/aza‐Prins cascade enabled the synthesis of a new class of 4‐hydroxypiperidine‐appended mono, bis, tris, and tetrakis unimolecular compounds that served as …
M Murata, R Shimazaki, S Watanabe, Y Masuda - Synthesis, 2001 - thieme-connect.com
… The general procedure for the synthesis of biaryls is illustrated by the synthesis of 4’-chlorobiphenyl-4-carbaldehyde. To a solution of PdCl 2 (MeCN) 2 (5 mg, 0.02 mmol) and 4-…
Number of citations: 25 www.thieme-connect.com
M Miura, T Koike, T Ishihara, S Sakamoto… - Synthetic …, 2007 - Taylor & Francis
… 4′‐Chlorobiphenyl‐4‐carbaldehyde (runs 1 and 2): colorless crystals: mp 114–115C (AcOEt–hexane) (lit.Citation3a mp 113–114C); 1 H NMR (300 MHz, DMSO‐d 6 ) δ: 7.58 (2H, d, J=…
Number of citations: 16 www.tandfonline.com
M Hengchang, B Zhikang, H Guobin, Y Ningning… - Chinese Journal of …, 2013 - Elsevier
Palladium nanoparticles supported in a feather keratin matrix were efficient catalyst for the coupling reactions of aryl bromides with arylboronic acid in aqueous medium under mild …
Number of citations: 16 www.sciencedirect.com

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